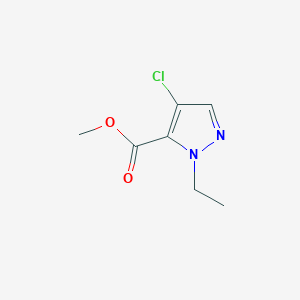

Methyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate

CAS No.: 1692714-97-8

Cat. No.: VC4278130

Molecular Formula: C7H9ClN2O2

Molecular Weight: 188.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1692714-97-8 |

|---|---|

| Molecular Formula | C7H9ClN2O2 |

| Molecular Weight | 188.61 |

| IUPAC Name | methyl 4-chloro-2-ethylpyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C7H9ClN2O2/c1-3-10-6(7(11)12-2)5(8)4-9-10/h4H,3H2,1-2H3 |

| Standard InChI Key | OVZILRICQHMUJI-UHFFFAOYSA-N |

| SMILES | CCN1C(=C(C=N1)Cl)C(=O)OC |

Introduction

Chemical Identity and Structural Features

Methyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate belongs to the pyrazole family, a class of heterocyclic aromatic organic compounds with two adjacent nitrogen atoms. Its systematic name, methyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate, reflects the substituents on the pyrazole ring:

-

1-position: Ethyl group ()

-

4-position: Chlorine atom ()

-

5-position: Methyl ester ()

The compound’s molecular structure is represented by the formula , and its IUPAC name ensures unambiguous identification in chemical databases . Key identifiers include:

-

CAS Registry Number: 1692714-97-8

-

MDL Number: MFCD29059199

-

Molecular Weight: 188.61 g/mol

The presence of both electron-withdrawing (chlorine) and electron-donating (ethyl) groups influences its reactivity, making it a candidate for further functionalization .

Synthesis and Manufacturing Processes

While no dedicated synthesis protocol for methyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate is explicitly detailed in the literature, analogous methods for related pyrazole esters provide insight into plausible routes. A patented approach for synthesizing 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxylic acid ethyl ester highlights the use of dimethyl carbonate as a green methylating agent, replacing toxic alternatives like dimethyl sulfate . Although the target compound differs in substituent positions, the general strategy—combining a pyrazole precursor with a methylating agent—could be adapted.

Key Synthetic Considerations:

-

Methylation: Reaction of a pyrazole carboxylic acid derivative with dimethyl carbonate in the presence of a base (e.g., potassium carbonate) at elevated temperatures (80–120°C) .

-

Chlorination: Treatment with hydrochloric acid () and hydrogen peroxide () to introduce the chlorine substituent, avoiding hazardous sulfonic acid chlorides .

For example, in a similar synthesis, 3-ethyl-5-pyrazole carboxylic acid ethyl ester was methylated using dimethyl carbonate and potassium carbonate in diethylene glycol dimethyl ether at 100°C for 8 hours . Subsequent chlorination with concentrated and in dichloroethane yielded the chlorinated product . Adjusting the starting materials to incorporate an ethyl group at the 1-position could yield the desired compound.

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 188.61 g/mol | |

| Density | ~1.40 g/cm³ (estimated) | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Likely soluble in organic solvents |

The compound’s ester group enhances solubility in polar aprotic solvents (e.g., dichloroethane, dimethyl ether), as evidenced by its use in reaction mixtures . The chlorine atom contributes to its stability and influences intermolecular interactions.

Applications and Biological Activities

Pyrazole derivatives are widely explored for their biological activities. While direct studies on methyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate are scarce, related compounds exhibit notable insecticidal and herbicidal properties. For instance, 1H-pyrazole-5-carboxylic acid derivatives bearing oxazole or thiazole rings demonstrated up to 85.7% mortality against Aphis fabae (black bean aphid) at 12.5 mg/L . Although the exact mechanism remains unclear, the chlorine substituent likely enhances binding to pest-specific enzymes or receptors .

| Manufacturer | Product Number | Packaging | Price (USD) |

|---|---|---|---|

| Crysdot | CD11239855 | 1 g | 674 |

| Alichem | 1692714978 | 1 g | 788.7 |

| Crysdot | CD11239855 | 5 g | 2027 |

| Alichem | 1692714978 | 5 g | 2151 |

These prices reflect the compound’s niche application and synthesis complexity. Current availability in 2025 may vary due to market demand and regulatory changes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume